![molecular formula C12H14F3N5 B2719027 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1006356-62-2](/img/structure/B2719027.png)
5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Supramolecular Assembly and Structural Analysis
Research involving compounds with structures related to 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has shown significant potential in the study of supramolecular assembly through hydrogen bonds and weak intermolecular interactions. For example, studies have explored the formation of novel crystals and their assembly into larger architectures facilitated by strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions. These interactions are crucial for the formation of higher-order supramolecular structures (Wang et al., 2014).
Antimicrobial Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and assessed for their antimicrobial efficacy against bacteria and fungi. These compounds, including those similar to the target compound, have been found to possess notable antibacterial activity, highlighting their potential in addressing microbial resistance (Kumar et al., 2014).
Molecular Interactions and Isomerism
Studies have also delved into the molecular interactions and isomerism of pyrazolo[1,5-a]pyrimidine-based molecules, revealing insights into their structural behavior and the impact of interchanged substitutions on dimerization processes. These findings contribute to our understanding of molecular design and the development of compounds with optimized properties (Avasthi et al., 2002).
Insecticidal and Antibacterial Potential
Research into pyrimidine linked pyrazole heterocyclics has shown their potential for insecticidal and antimicrobial applications. The synthesis and evaluation of these compounds suggest promising avenues for developing new pesticides and antibacterial agents, further extending the applications of pyrazolo[1,5-a]pyrimidine derivatives in fields beyond human medicine (Deohate & Palaspagar, 2020).
Anticancer Activity
A significant area of research has focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity evaluation. Novel series of these compounds have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic activities. Such studies underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, indicating their relevance in the design of new anticancer drugs (Hassan et al., 2017).
Safety and Hazards
The safety and hazards associated with a compound depend on its chemical structure and properties. Without specific information about “5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine”, it’s difficult to provide an accurate assessment of its safety and hazards .
Zukünftige Richtungen
The future directions for research on “5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” would likely depend on the results of initial studies on its properties and potential applications. Unfortunately, without more specific information, it’s challenging to provide detailed future directions .
Eigenschaften
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c1-7-8(6-17-19(7)2)9-5-10(12(13,14)15)20-11(18-9)3-4-16-20/h3-4,6,9-10,18H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDVSRUERYGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

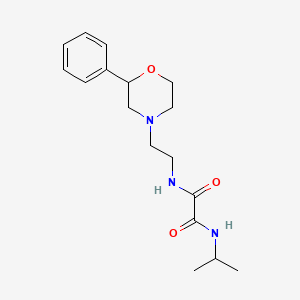
![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)
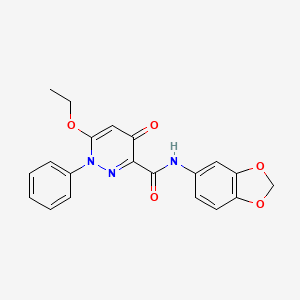

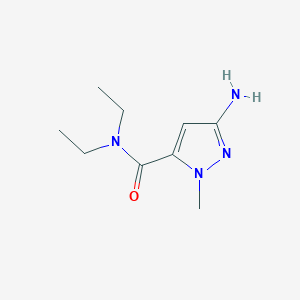
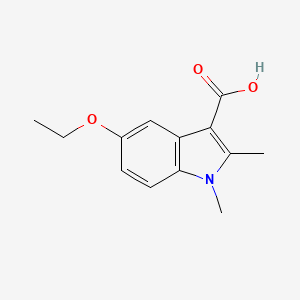
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)
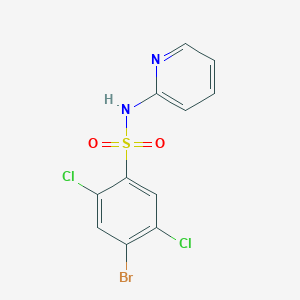
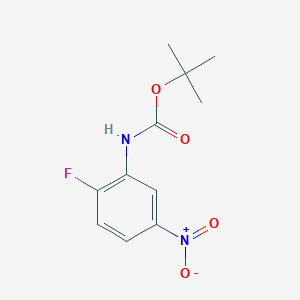
![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)
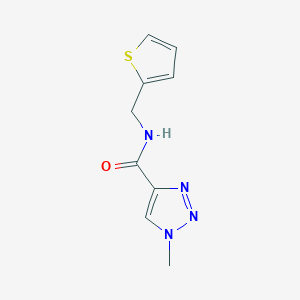
![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)